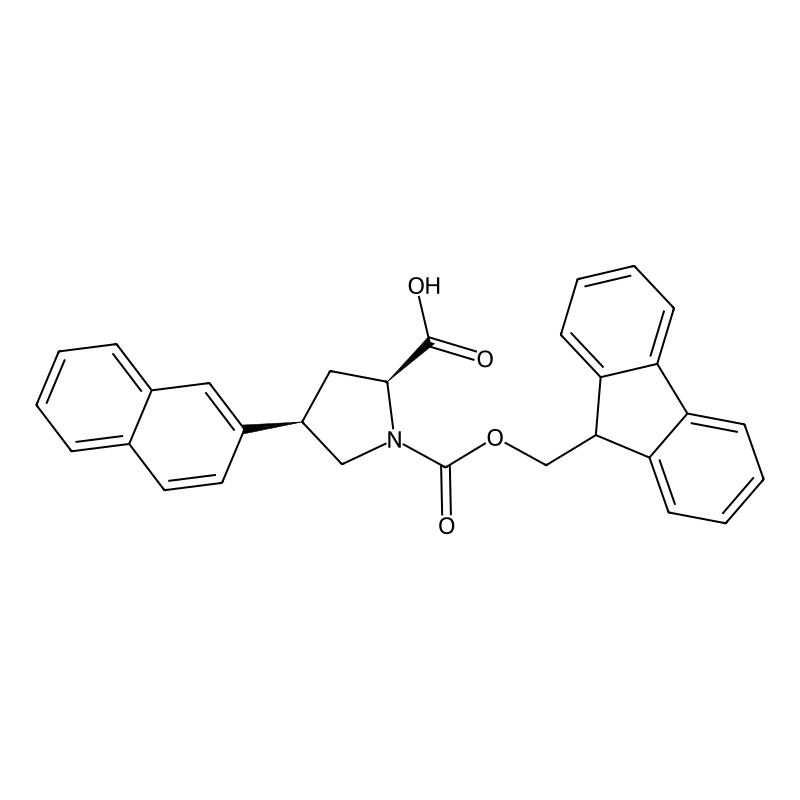

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Building Block for Peptide Synthesis

This molecule is a type of amino acid derivative. Amino acids are the building blocks of proteins. Scientists can chemically synthesize peptides, which are short chains of amino acids. This specific molecule has an Fmoc (Fluorenylmethyloxycarbonyl) group attached, which is a protecting group commonly used in solid-phase peptide synthesis.

The Fmoc group helps ensure that only the desired amino acid reacts during peptide chain formation. The (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid can be incorporated into a peptide chain to introduce a specific chemical functionality due to the presence of the 2-naphthylmethyl group.

Here are some resources for further reading on peptide synthesis:

(2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid is a synthetic compound characterized by its unique structural features. It consists of a pyrrolidine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a 2-naphthylmethyl group. The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group at the nitrogen atom indicates its utility in peptide synthesis, where it serves to protect the amine functionality during the coupling reactions.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Amide Formation: The amine can react with various acyl chlorides or anhydrides to form amides, which are crucial in peptide synthesis.

- Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, particularly when activated by electrophilic reagents.

These reactions are facilitated by specific conditions such as temperature, catalysts, and the presence of solvents that promote reactivity.

The synthesis of (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid typically involves several steps:

- Formation of the Pyrrolidine Ring: Starting from readily available precursors such as amino acids or other nitrogen-containing compounds.

- Naphthylmethyl Substitution: This can be achieved through nucleophilic substitution where a naphthylmethyl halide reacts with the pyrrolidine derivative.

- Fmoc Protection: The nitrogen atom is protected using Fmoc chloride under basic conditions to yield the final product.

Each step requires careful optimization of conditions to ensure high yields and purity of the compound.

This compound has potential applications in:

- Peptide Synthesis: Due to its Fmoc protecting group, it is useful in solid-phase peptide synthesis.

- Drug Development: Its structural features may lead to new derivatives with enhanced biological activity for therapeutic applications.

- Chemical Probes: It can serve as a scaffold for developing chemical probes in biological research.

Interaction studies are essential for understanding how (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid interacts with various biological targets. Computational methods such as molecular docking can predict binding affinities to proteins, while experimental assays can confirm these interactions through techniques like surface plasmon resonance or isothermal titration calorimetry.

Such studies help elucidate the mechanisms of action and guide further modifications to enhance efficacy and selectivity.

Several compounds share structural similarities with (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid, including:

- (S)-N-Boc-4-(1-naphthyl)methylpyrrolidine-2-carboxylic acid

- Similarity: Contains a naphthyl group and a protected amine.

- Uniqueness: Uses a Boc protecting group instead of Fmoc.

- (S)-Fmoc-3-pyrrolidinylalanine

- Similarity: Features a pyrrolidine ring and an Fmoc protecting group.

- Uniqueness: Contains an alanine side chain instead of a naphthylmethyl group.

- (S)-Fmoc-5-(naphthalen-1-yl)proline

- Similarity: Contains a naphthalene moiety and an Fmoc group.

- Uniqueness: Different backbone structure (proline) leading to distinct properties.

These comparisons highlight how variations in substituents and protecting groups influence the properties and potential applications of these compounds. The unique combination of features in (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid may provide distinct advantages in specific applications within medicinal chemistry and drug design.